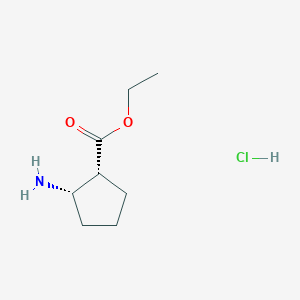

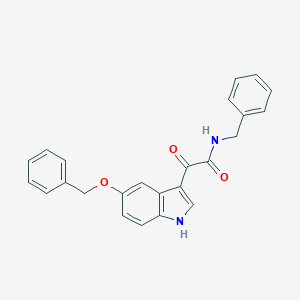

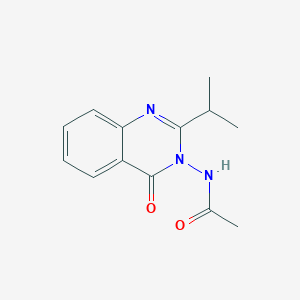

![molecular formula C9H6O5 B121205 2-(Benzo[d][1,3]dioxol-5-yl)-2-oxoacetic acid CAS No. 62396-98-9](/img/structure/B121205.png)

2-(Benzo[d][1,3]dioxol-5-yl)-2-oxoacetic acid

Vue d'ensemble

Description

The compound 2-(Benzo[d][1,3]dioxol-5-yl)-2-oxoacetic acid, while not directly studied in the provided papers, is structurally related to several compounds that have been investigated. These studies provide insights into the synthesis, molecular structure, chemical reactions, and physical and chemical properties of similar compounds, which can be informative for understanding the compound .

Synthesis Analysis

The synthesis of related compounds involves various chemical procedures. For instance, 2-Benzoxazolon-3-yl-acetic acid was esterified with polyethylene glycols using the dicyclohexylcarbodiimide procedure in tetrahydrofuran, yielding monoesters with good yields ranging from 70-92% . Another synthesis approach involved the use of OxymaPure with the carbodiimide method to synthesize a series of α-ketoamide derivatives, demonstrating the efficiency of this additive in improving yield and purity . These methods could potentially be adapted for the synthesis of 2-(Benzo[d][1,3]dioxol-5-yl)-2-oxoacetic acid.

Molecular Structure Analysis

The molecular structure of a related compound, (2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid, was determined using X-ray diffraction and quantum chemical calculations. The study identified five conformers as local minima on the potential energy surface, with the most energetically favorable conformer matching the crystal structure. This analysis also highlighted the importance of intermolecular interactions, such as hydrogen bonding, in the solid-state structure . These findings could be relevant when considering the molecular structure of 2-(Benzo[d][1,3]dioxol-5-yl)-2-oxoacetic acid.

Chemical Reactions Analysis

The reactivity of similar compounds has been explored in various contexts. For example, the benzoxazolon-3-yl-acetic acid polyethylene glycol conjugates were used as substrates in enzymatic reactions, leading to the synthesis of new cephalosporin derivatives . Additionally, metal complexes of benzene-1,2-dioxyacetic acid were synthesized and screened for anti-Candida activity, indicating the potential for bioactive applications . These studies suggest that 2-(Benzo[d][1,3]dioxol-5-yl)-2-oxoacetic acid may also participate in interesting chemical reactions.

Physical and Chemical Properties Analysis

The physicochemical properties of the synthesized conjugates of 2-benzoxazolon-3-yl-acetic acid were found to vary with the molecular mass of the polyethylene glycols used, which could be tailored to meet different demands . In another study, the radical scavenging potency of related compounds was evaluated, with one derivative showing better scavenging effect than the standard drug ascorbic acid . These insights into the properties of structurally related compounds can provide a foundation for understanding the physical and chemical properties of 2-(Benzo[d][1,3]dioxol-5-yl)-2-oxoacetic acid.

Applications De Recherche Scientifique

Chemical Synthesis and Structural Analysis :

- A study reported the synthesis of compounds related to 2-(Benzo[d][1,3]dioxol-5-yl)-2-oxoacetic acid, with characterization using techniques like FT-IR, NMR spectroscopy, and X-ray diffraction. These compounds have shown potential in chemical studies due to their unique structural properties (Ahmed et al., 2016).

Antitumor and Antiproliferative Properties :

- Research has highlighted the antitumor activities of compounds related to 2-(Benzo[d][1,3]dioxol-5-yl)-2-oxoacetic acid. These compounds have demonstrated significant anti-proliferative activities against various cancer cell lines, indicating their potential in pharmacological applications (Wu et al., 2017).

Photoinitiator in Polymerization :

- A derivative of 1,3-benzodioxole was synthesized and shown to act as a photoinitiator for free radical polymerization, a process critical in materials science. This application is particularly relevant for the development of new polymeric materials (Kumbaraci et al., 2012).

Antimicrobial Activity :

- Compounds containing the benzo[d][1,3]dioxole moiety have been synthesized and evaluated for their antimicrobial properties. Some of these compounds have shown excellent antifungal and antibacterial activities (Umesha & Basavaraju, 2014).

Molecular Docking and Anticonvulsant Activity :

- Novel derivatives have been studied for their anticonvulsant activity and molecular docking. These compounds have shown a high affinity towards the GABA receptor, suggesting their potential application in treating convulsions (Singh & Tripathi, 2019).

Novel Fluorescence Probes for Reactive Oxygen Species Detection :

- Compounds related to 2-(Benzo[d][1,3]dioxol-5-yl)-2-oxoacetic acid have been developed as fluorescence probes, capable of detecting reactive oxygen species in biological systems. This is significant for studying oxidative stress and related conditions (Setsukinai et al., 2003).

Propriétés

IUPAC Name |

2-(1,3-benzodioxol-5-yl)-2-oxoacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O5/c10-8(9(11)12)5-1-2-6-7(3-5)14-4-13-6/h1-3H,4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIIPQXJHKXQJKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C(=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90871448 | |

| Record name | 1,3-Benzodioxol-5-yl(oxo)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90871448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Benzo[d][1,3]dioxol-5-yl)-2-oxoacetic acid | |

CAS RN |

62396-98-9 | |

| Record name | 1,3-Benzodioxol-5-yl(oxo)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90871448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

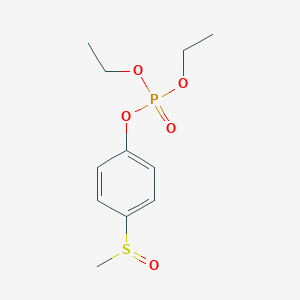

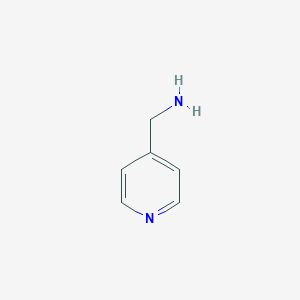

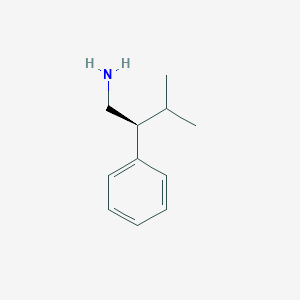

![N-[(1R,3R)-3-hydroxycyclohexyl]benzamide](/img/structure/B121127.png)

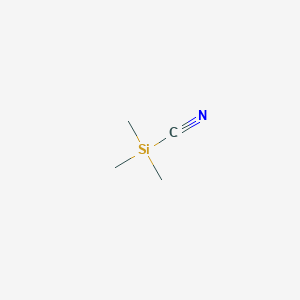

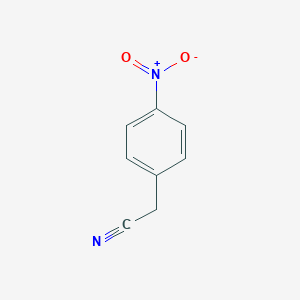

![2-[2-(2-amino-2-oxoethyl)heptanoyl]-1-hydroxy-N-(3-methyl-5-oxoheptan-4-yl)diazinane-3-carboxamide](/img/structure/B121142.png)

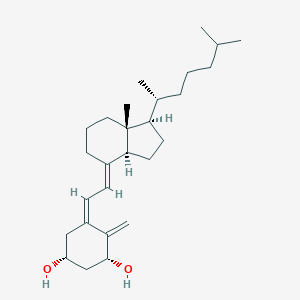

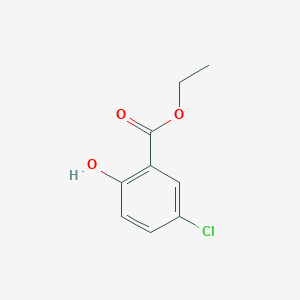

![N-[5-hydroxy-6-(hydroxymethyl)-2,4-bis(phenylmethoxy)oxan-3-yl]acetamide](/img/structure/B121146.png)

![4-aminoimidazo[1,2-a][1,3,5]triazin-2(1H)-one](/img/structure/B121155.png)